molecular formula C21H32O15 B12397987 Rehmannioside B CAS No. 81720-06-1

Rehmannioside B

Cat. No.: B12397987
CAS No.: 81720-06-1
M. Wt: 524.5 g/mol
InChI Key: DLYKKFLQWHNOKY-GMEUNEFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rehmannioside B can be synthesized through the extraction of Picrorhiza kurroa rhizomes using methanol. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems ensures higher yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Rehmannioside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Rehmannioside B has a wide range of scientific research applications:

Mechanism of Action

Rehmannioside B exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase signaling pathways.

    Neuroprotective: Protects neuronal cells by reducing oxidative stress and apoptosis.

    Immunomodulatory: Enhances immune response by regulating the activity of immune cells.

Comparison with Similar Compounds

Rehmannioside B is compared with other iridoid glycosides such as:

  • Rehmannioside A
  • Rehmannioside C
  • Catalpol
  • Shanzhiside

Uniqueness

This compound is unique due to its specific desacyl structure, which imparts distinct biological activities compared to its analogs .

Conclusion

This compound is a significant compound with diverse applications in scientific research and medicine. Its unique structure and biological activities make it a valuable subject of study in various fields.

Properties

CAS No.

81720-06-1

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O15/c22-3-7-10(25)12(27)14(29)19(32-7)34-16-6-1-2-31-18(9(6)21(5-24)17(16)36-21)35-20-15(30)13(28)11(26)8(4-23)33-20/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1

InChI Key

DLYKKFLQWHNOKY-GMEUNEFCSA-N

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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